molecular formula C12H21N3O3 B2383914 Tert-butyl N-[2-hydroxy-2-(1-methylpyrazol-4-YL)propyl]carbamate CAS No. 1436159-40-8

Tert-butyl N-[2-hydroxy-2-(1-methylpyrazol-4-YL)propyl]carbamate

Cat. No.: B2383914
CAS No.: 1436159-40-8
M. Wt: 255.318
InChI Key: FGQDNQAVTOXVLT-UHFFFAOYSA-N
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Description

“Tert-butyl N-[2-hydroxy-2-(1-methylpyrazol-4-YL)propyl]carbamate” is a chemical compound. It is an amine-protected, difunctional reagent employed in the synthesis of phosphatidyl ethanolamines and ornithine . It is also used as an amino protecting agent in organic synthesis reactions .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of amines with carbamates . For example, tert-butyl carbamate can be used in palladium-catalyzed synthesis of N-Boc-protected anilines . Another method involves reacting aminotris (hydroxymethyl) methane with N-tert-butoxycarbazide .


Chemical Reactions Analysis

“this compound” likely participates in reactions similar to those of other carbamates. For instance, tert-butyl carbamate can undergo palladium-catalyzed cross-coupling reactions with various aryl halides .

Scientific Research Applications

Environmental Science and Chemistry

  • Degradation of Pesticides : Research has shown that hydroxyl and sulfate radicals produced by advanced oxidation processes can degrade persistent chlorotriazine herbicides, which are potential drinking water contaminants. The study highlights the reactivity of these compounds with sulfate radicals and the influence of organic matter on their degradation rates. This research is critical for developing efficient water treatment solutions to eliminate harmful pesticides from drinking water sources (Lutze et al., 2015).

Biochemistry and Metabolism

  • Insecticide and Herbicide Metabolism : Studies on the metabolism of tert-butylphenyl N-methylcarbamate in insects and mice have identified the hydroxylation of the tert-butyl group as a significant metabolic pathway. This research provides insight into the biotransformation and detoxification mechanisms of carbamate pesticides in biological systems, contributing to the understanding of their environmental fate and potential health impacts (Douch & Smith, 1971).

Organic Chemistry and Synthesis

  • Synthesis and Transformation : The synthesis and evaluation of novel carbamates for potential antiarrhythmic and hypotensive properties have been explored. This includes the development of 1,3-disubstituted ureas and phenyl N-substituted carbamates, showcasing the versatility of tert-butyl carbamates in medicinal chemistry for creating therapeutically valuable compounds (Chalina et al., 1998).

Pharmacology and Drug Development

  • Comparative Toxicity Studies : Research comparing the cytotoxic effects of butylated hydroxytoluene (BHT) and its methylcarbamate derivative, terbucarb, on isolated rat hepatocytes, sheds light on the structural influence of carbamate modifications on toxicity. These findings are essential for assessing the safety of chemical compounds used in agriculture and food preservation (Nakagawa et al., 1994).

Properties

IUPAC Name

tert-butyl N-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3/c1-11(2,3)18-10(16)13-8-12(4,17)9-6-14-15(5)7-9/h6-7,17H,8H2,1-5H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQDNQAVTOXVLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C1=CN(N=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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